Prothion

CAS No.: 5969-94-8

Cat. No.: VC18609614

Molecular Formula: C9H19O4PS2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5969-94-8 |

|---|---|

| Molecular Formula | C9H19O4PS2 |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | ethyl 3-diethoxyphosphinothioylsulfanylpropanoate |

| Standard InChI | InChI=1S/C9H19O4PS2/c1-4-11-9(10)7-8-16-14(15,12-5-2)13-6-3/h4-8H2,1-3H3 |

| Standard InChI Key | OOMMKEMDOOWEHJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCSP(=S)(OCC)OCC |

Introduction

Chemical Identity and Structural Characteristics

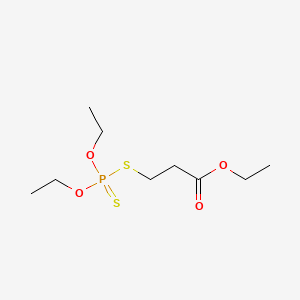

Prothion (CAS No. 5969-94-8) is an organophosphorus pesticide with the molecular formula C₉H₁₉O₄PS₂ and a molecular weight of 286.34 g/mol . Its systematic IUPAC name is ethyl 3-{[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate, and it is classified under the broader category of organophosphorus compounds . The structural features include:

-

A central phosphorus atom bonded to two ethoxy groups, a sulfur atom, and a propanoate ester chain.

-

A thioketone group (S=P) that contributes to its reactivity .

Table 1: Key Molecular Properties of Prothion

Mechanism of Action

As an organophosphorus compound, Prothion inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown in the nervous system. The inhibition leads to acetylcholine accumulation, causing continuous nerve stimulation, paralysis, and death in insects . Prothion itself is a thioate (P=S) prodrug, requiring metabolic activation to its oxon form (P=O) for full AChE inhibition .

Table 2: Comparative Toxicity of Organophosphates

Toxicological Profile

Acute Toxicity

Prothion exhibits high acute toxicity, consistent with organophosphates. Symptoms of poisoning include:

-

Muscarinic effects: Salivation, lacrimation, bronchoconstriction.

-

Nicotinic effects: Muscle fasciculations, weakness.

-

Central nervous system effects: Seizures, respiratory failure .

Antidotes and Treatment

Environmental Fate and Ecotoxicology

Prothion’s environmental persistence is moderate, with hydrolysis half-lives ranging from days to weeks depending on pH and temperature. Its degradation product, prothion-desthio, retains mobility in soil but exhibits lower toxicity . Aquatic toxicity data are scarce, but organophosphates generally affect fish and invertebrates at low concentrations (LC₅₀ < 1 ppm) .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume